molecular formula C22H17ClN2O2 B3734778 N-[1-(anilinocarbonyl)-2-phenylvinyl]-4-chlorobenzamide

N-[1-(anilinocarbonyl)-2-phenylvinyl]-4-chlorobenzamide

Cat. No.: B3734778
M. Wt: 376.8 g/mol
InChI Key: RGKGTSFMWZNGKP-HMMYKYKNSA-N
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Description

“N-[1-(anilinocarbonyl)-2-phenylvinyl]-4-chlorobenzamide” is a complex organic compound. It contains an aniline group (anilinocarbonyl), a phenyl group, a vinyl group, a chlorobenzamide group, and an amide linkage .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the anilinocarbonyl group, the introduction of the phenylvinyl group, and the attachment of the 4-chlorobenzamide group. The exact methods would depend on the starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the phenyl and vinyl groups could potentially introduce some degree of unsaturation into the molecule, and the amide group would likely be involved in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. For example, the aniline group might be susceptible to electrophilic aromatic substitution, while the amide group could potentially undergo hydrolysis under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces present .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its breakdown products. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include exploring its potential uses, studying its reactivity under various conditions, and investigating its mechanism of action if it’s intended for use as a drug .

Properties

IUPAC Name

N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2/c23-18-13-11-17(12-14-18)21(26)25-20(15-16-7-3-1-4-8-16)22(27)24-19-9-5-2-6-10-19/h1-15H,(H,24,27)(H,25,26)/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKGTSFMWZNGKP-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=CC=C2)/NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(anilinocarbonyl)-2-phenylvinyl]-4-chlorobenzamide
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N-[1-(anilinocarbonyl)-2-phenylvinyl]-4-chlorobenzamide
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N-[1-(anilinocarbonyl)-2-phenylvinyl]-4-chlorobenzamide
Reactant of Route 4
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N-[1-(anilinocarbonyl)-2-phenylvinyl]-4-chlorobenzamide
Reactant of Route 5
N-[1-(anilinocarbonyl)-2-phenylvinyl]-4-chlorobenzamide
Reactant of Route 6
N-[1-(anilinocarbonyl)-2-phenylvinyl]-4-chlorobenzamide

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